REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[H][H].[C:15](OCC)(=[O:23])[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=O>[Pd].C(O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[F:9])[N:6]=[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:15](=[O:23])[NH:10]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction mixture was prepared
|
Type
|
ADDITION
|
Details
|
containing 8.75 g
|
Type
|
CUSTOM
|
Details
|
had been absorbed
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the product of the reaction, 4,5-difluoro-o-phenylenediamine
|
Type
|
CUSTOM
|
Details
|
without further purification
|
Type
|
CUSTOM
|
Details
|
The product of this reaction, ethyl 6,7-difluoro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate, melted at about 193°-195° C.
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2NC(C(=NC2=CC1F)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |